molecular formula C46H78N4O24S B145185 Nodrm-1 CAS No. 128269-59-0

Nodrm-1

Cat. No.: B145185
CAS No.: 128269-59-0
M. Wt: 1103.2 g/mol
InChI Key: WNHQHAHAQJGIHG-RVAZZQNRSA-N
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Description

NodRm-1 is a sulphated and acylated glucosamine tetrasaccharide produced by the symbiotic bacterium Rhizobium meliloti. This compound plays a crucial role in the nodulation process of leguminous plants, particularly alfalfa. This compound is an extracellular signal that elicits root hair deformation, cortical cell division, and nodule formation on alfalfa roots .

Preparation Methods

Synthetic Routes and Reaction Conditions

The total synthesis of NodRm-1 involves several steps. Initially, the disaccharide glycosyl donor, such as 2-azido-3,4,6-tri-benzyl-2-deoxy-β-D-glucopyranosyl chloride, is synthesized. This donor is then coupled with a disaccharide glycosyl acceptor, such as benzyl 3,6-di-O-benzyl-2-deoxy-2-phthalimido-β-D-glucopyranoside, to form a β-linked tetrasaccharide. The protecting groups are subsequently transformed, and 6-O-sulfation is performed to obtain the sulphated, N-acetylated compound. Finally, hydrogenolysis followed by selective N-acylation yields this compound as its sodium salt .

Industrial Production Methods

Industrial production of this compound is not well-documented, as it is primarily synthesized for research purposes. The synthesis involves complex chemical reactions and precise conditions, making large-scale production challenging.

Chemical Reactions Analysis

Types of Reactions

NodRm-1 undergoes various chemical reactions, including:

    Sulfation: The addition of a sulphate group to the tetrasaccharide structure.

    Glycosylation: The formation of glycosidic bonds between monosaccharide units.

Common Reagents and Conditions

    Sulfation: Sulfur trioxide-pyridine complex is commonly used for sulfation reactions.

    Acylation: Acyl chlorides or anhydrides are used for acylation under basic conditions.

    Glycosylation: Glycosyl donors and acceptors are coupled using catalysts such as silver triflate or boron trifluoride etherate.

Major Products

The major product formed from these reactions is the sulphated and acylated glucosamine tetrasaccharide, this compound. Other minor products may include partially sulfated or acylated intermediates.

Scientific Research Applications

NodRm-1 has several scientific research applications, including:

Mechanism of Action

NodRm-1 exerts its effects by acting as an extracellular signal that interacts with specific receptors on the root hairs of leguminous plants. This interaction triggers a cascade of molecular events, leading to root hair deformation, cortical cell division, and nodule formation. The nodulation genes of Rhizobium meliloti, including nodABC, nodH, and nodQ, are involved in the production and modification of this compound, determining host specificity and the nodulation process .

Comparison with Similar Compounds

NodRm-1 is unique due to its specific sulphation and acylation patterns, which are essential for its biological activity. Similar compounds include:

This compound stands out due to its specific interaction with alfalfa roots, highlighting its importance in the symbiotic relationship between Rhizobium meliloti and leguminous plants.

Properties

IUPAC Name

[(2R,3S,4R,5R)-5-acetamido-3-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-[[(2E,9Z)-hexadeca-2,9-dienoyl]amino]-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydroxy-6-oxohexyl] hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H78N4O24S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-32(59)50-33-38(62)37(61)29(20-52)69-44(33)73-42-31(22-54)71-46(35(40(42)64)49-26(4)57)74-43-30(21-53)70-45(34(39(43)63)48-25(3)56)72-41(28(58)23-68-75(65,66)67)36(60)27(19-51)47-24(2)55/h10-11,17-19,27-31,33-46,52-54,58,60-64H,5-9,12-16,20-23H2,1-4H3,(H,47,55)(H,48,56)(H,49,57)(H,50,59)(H,65,66,67)/b11-10-,18-17+/t27-,28+,29+,30+,31+,33+,34+,35+,36+,37+,38+,39+,40+,41+,42+,43+,44-,45-,46-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNHQHAHAQJGIHG-RVAZZQNRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CCCCCCC=CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3C(OC(C(C3O)NC(=O)C)OC(C(COS(=O)(=O)O)O)C(C(C=O)NC(=O)C)O)CO)CO)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C\CCCCC/C=C/C(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)NC(=O)C)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)NC(=O)C)O[C@H]([C@@H](COS(=O)(=O)O)O)[C@@H]([C@H](C=O)NC(=O)C)O)CO)CO)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H78N4O24S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1103.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128269-59-0
Record name Nodrm-1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128269590
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nodrm-1
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Reactant of Route 6
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